molecular formula C13H15ClO3 B8348573 Ethyl 5-(3-chlorophenyl)-3-oxopentanoate

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate

Cat. No.: B8348573
M. Wt: 254.71 g/mol
InChI Key: DGUJRYUPEHVBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a keto group (3-oxo) and a chlorophenyl group attached to a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 3-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the desired product.

Industrial Production Methods

Industrial production of ethyl 3-oxo-5-[3-chlorophenyl]pentanoate typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-chlorobenzoic acid.

    Reduction: Formation of ethyl 3-hydroxy-5-[3-chlorophenyl]pentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-5-[3-chlorophenyl]pentanoate involves its interaction with specific molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the chlorophenyl group can engage in aromatic substitution reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 5-(3-chlorophenyl)-3-oxopentanoate can be compared with other similar compounds such as:

    Ethyl 3-oxo-5-phenylpentanoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    Ethyl 3-oxo-5-[4-chlorophenyl]pentanoate: The position of the chlorine atom affects the compound’s properties and reactivity.

    Ethyl 3-oxo-5-[3-bromophenyl]pentanoate: The presence of a bromine atom instead of chlorine leads to variations in chemical behavior and applications .

Properties

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl 5-(3-chlorophenyl)-3-oxopentanoate

InChI

InChI=1S/C13H15ClO3/c1-2-17-13(16)9-12(15)7-6-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3

InChI Key

DGUJRYUPEHVBCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCC1=CC(=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of LDA (2.0M solution in heptanes/tetrahydrofuran/ethylbenzene, 500 ml) in tetrahydrofuran (2 L) at 0° C. was added ethyl acetoacetate (62 ml). After 40 min 3-chlorobenzyl bromide (100 g) was added dropwise and the mixture was stirred at 0° C. for 1 hour. The reaction mixture was acidified with 2N HCl and the organic phase was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with water and brine, dried (MgSO4) and evaporated. Purification was by chromatography eluting with 5-10% ethyl acetate in isohexane.
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl acetoacetate (78.6 g, 0.6 mole) was added to a slurry of sodium hydride (20.8 g of 75% dispersion in oil, 0.65 mole) in dry THF at 0° C. under nitrogen followed by addition of n-butyl lithium (390 ml, 1.6 M in hexane, 0.63 mole) by the method given in Description 1(a). 3-Chlorobenzyl chloride (100 g, 0.62 mole) was added and after work-up and purification by vacuum distillation the required product was obtained as a very pale yellowish green oil (97.3 g, 64%), δ(CDCl3) 7.3-6.9 (4H, m), 4.18 (2H, q, J=7 Hz), 3.42 (2H, s), 2.88 (4H, s), and 1.27 (3H, t, J=7 Hz).
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
390 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Yield
64%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.